molecular formula C14H13BrO4S B166338 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate CAS No. 137396-01-1

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

Cat. No.: B166338
CAS No.: 137396-01-1
M. Wt: 357.22 g/mol
InChI Key: LIIDHYIODBKDJM-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate (CAS 137396-01-1) is a high-purity chemical building block with the molecular formula C 14 H 13 BrO 4 S and a molecular weight of 357.22 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry research, particularly in the development of novel antitumor agents . Scientific studies have explored derivatives of this structural class as potent inhibitors of tubulin polymerization, which is a well-established target in anticancer drug discovery . These sulphonamide-based compounds are designed to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase, which ultimately triggers apoptotic cell death in human tumor cell lines . Researchers value this chemical for its role in structure-activity relationship (SAR) studies, especially in "bromo-scans" aimed at optimizing compound potency and investigating halogen-bonding interactions with the biological target . The product is offered with a guaranteed purity for use in pharmaceutical R&D and other advanced chemical synthesis applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-bromo-3-methoxyphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO4S/c1-10-3-6-12(7-4-10)20(16,17)19-11-5-8-13(15)14(9-11)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIDHYIODBKDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472943
Record name 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137396-01-1
Record name 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Bromination : 3-Methoxyphenyl 4-methylbenzenesulfonate is brominated using N-bromosuccinimide (NBS) under photochemical conditions.

  • Solvent System : Chlorobenzene or methyl acetate (non-cytotoxic alternatives to CCl₄).

  • Catalyst : Dibenzoyl peroxide (0.5–1 mol%) for radical-initiated bromination.

Table 2: Industrial Process Metrics

ParameterValueImpact on Yield
NBS Equivalents1.05Maximizes conversion
Light SourceUV (365 nm)85% yield
Temperature25–30°CAvoids side reactions
Batch Size50–100 kgConsistent purity (97%)

Advantages :

  • Eliminates hepatotoxic solvents.

  • Scalable to multi-kilogram batches with >85% yield.

Alternative Synthetic Routes

Halogen Exchange Reactions

A less common method involves halogen exchange using lithium bromide on 4-chloro-3-methoxyphenyl tosylate. This route is limited by competing elimination reactions but offers moderate yields (65–70%).

Methoxylation of Brominated Precursors

4-Bromo-2-fluorobenzaldehyde can be methoxylated via nucleophilic aromatic substitution with sodium methoxide. Subsequent oxidation and sulfonation yield the target compound.

Table 3: Comparative Analysis of Alternative Methods

MethodStarting MaterialYield (%)Cost (USD/kg)
Halogen Exchange4-Chloro analog68120
Methoxylation-Oxidation2-Fluoro derivative72150

Optimization Studies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Non-polar solvents (toluene, chlorobenzene) improve selectivity.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) boosts yields by 8–10% in biphasic systems.

  • Microwave Assistance : Reduces reaction time from 5 hours to 45 minutes with comparable yields (90%).

Purification and Characterization

  • Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity (m.p. 157–159°C).

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 7.92 (d, 2H), 7.38 (d, 2H), 6.89 (s, 1H), 6.75 (d, 1H), 3.85 (s, 3H).

    • IR : 1360 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate has several scientific research applications:

    Photodynamic Therapy (PDT): The compound is used to synthesize photosensitizers with high singlet oxygen quantum yield, which are promising for cancer treatment through PDT.

    Supramolecular Chemistry: It plays a role in supramolecular chemistry, where noncovalent interactions like hydrogen bonds, halogen bonds, and π-π interactions are pivotal.

    Synthetic Chemistry: The compound is used to develop various novel molecules and compounds, serving as intermediates or final products in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate involves its role as a reagent in organic synthesis. It acts as a building block for the synthesis of more complex molecules. In photodynamic therapy, the compound’s derivatives generate singlet oxygen upon light activation, which induces cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonate Groups

2-Aminoanilinium 4-Methylbenzenesulfonate
  • Structure: Features a 4-methylbenzenesulfonate anion paired with a 2-aminoanilinium cation.
  • Key Differences: Unlike 4-bromo-3-methoxyphenyl 4-methylbenzenesulfonate, this compound lacks halogen substituents and has an amino group, which increases its polarity and solubility in aqueous media.
  • Crystallographic Data: Monoclinic crystal system (space group P2₁/n) with lattice parameters a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å .
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-Methylbenzenesulfonate
  • Structure : Contains a fluorinated and trifluoromethyl-substituted aromatic ring linked to a sulfonate group.
  • Key Differences : The trifluoromethyl group enhances electron-withdrawing effects, while the fluorine atom reduces steric bulk compared to bromine in the target compound. This impacts metabolic stability and binding kinetics .

Brominated and Methoxy-Substituted Analogues

4-Bromo-2-(Trifluoromethyl)Anisole
  • Structure : A brominated methoxybenzene derivative with a trifluoromethyl group.
  • Key Differences : The absence of a sulfonate group reduces its polarity, making it more lipophilic. The trifluoromethyl group introduces strong inductive effects, altering reactivity in nucleophilic substitutions .
4-Bromo-3-Methylbenzoic Acid
  • Structure : A brominated benzoic acid derivative with a methyl substituent.
  • Key Differences : The carboxylic acid group increases acidity (pKa ~ 2.5–3.0) compared to the sulfonate ester, which is less acidic but more hydrolytically stable. This affects applications in drug formulation .

Physicochemical Properties

Property This compound 2-Aminoanilinium 4-Methylbenzenesulfonate 4-Bromo-2-(Trifluoromethyl)Anisole
Molecular Weight (g/mol) ~345 (estimated) 280.34 269.0
Solubility Moderate in DMSO, low in water High in water (ionic nature) High in organic solvents
Melting Point Not reported >200°C (decomposes) 45–50°C
Key Functional Groups Bromine, methoxy, sulfonate Amino, sulfonate Bromine, methoxy, trifluoromethyl

Biological Activity

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological effects, focusing on anticancer properties, estrogen receptor interactions, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound features a brominated phenyl ring and a sulfonate group, which are critical for its biological activity. Its molecular formula is C15H15BrO3S, and it has been studied for various biochemical interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study reported its activity against several cancer cell lines, including A549 (lung cancer) and K562 (chronic myeloid leukemia). The compound exhibited an IC50 value of 2.18 µM against A549 cells, indicating significant potency in inhibiting cancer cell growth .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
A5492.18
K56210.19
MCF-74.599

Estrogen Receptor Interactions

The compound also exhibits selective activity towards estrogen receptors. It has been shown to bind preferentially to the estrogen receptor beta (ERβ), demonstrating antagonist activity against estrogen-induced proliferation in certain cell types. This selectivity may provide therapeutic avenues for conditions modulated by estrogen signaling .

The mechanism by which this compound exerts its effects involves modulation of cell cycle progression and apoptosis induction in cancer cells. For instance, treatment with the compound resulted in G2/M phase arrest in K562 cells, suggesting interference with normal cell cycle regulation . Additionally, it was observed that the compound can induce apoptosis in a concentration-dependent manner.

Case Studies and Experimental Findings

In a comparative study involving various derivatives of benzenesulfonates, this compound was noted for its relatively high selectivity index (SI) against normal cells while maintaining cytotoxicity towards cancer cells. The observed SI values were significant, indicating a favorable therapeutic window .

Table 2: Selectivity Index of Sulfonate Derivatives

CompoundSI ValueTarget Cell Line
BS397.06K562
BS4144.51K562

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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